molecular formula C14H12N4O B11788265 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide

Katalognummer: B11788265
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: CBTBPBKUYNIXTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide typically involves the reaction of 2-aminobenzimidazole with benzoyl hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the function of certain enzymes involved in cell proliferation and survival, such as tyrosine kinases . It can also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-yl)benzohydrazide

InChI

InChI=1S/C14H12N4O/c15-18-14(19)10-6-2-1-5-9(10)13-16-11-7-3-4-8-12(11)17-13/h1-8H,15H2,(H,16,17)(H,18,19)

InChI-Schlüssel

CBTBPBKUYNIXTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.